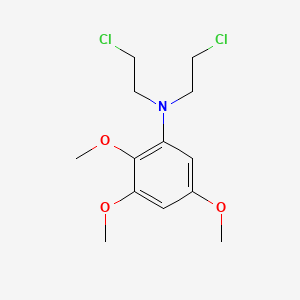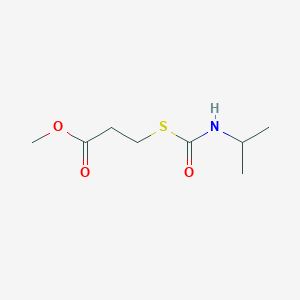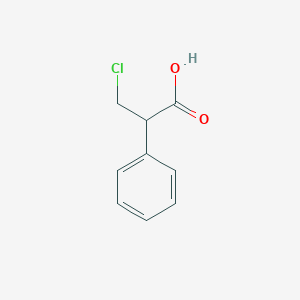
4-Ethyl-3-(4-methoxyphenyl)-2-phenylmorpholin-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol is an organic compound belonging to the class of morpholines. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a phenyl group attached to the morpholine ring.
Métodos De Preparación
The synthesis of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired morpholine derivative . Industrial production methods may involve similar cyclization reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol include:
4-Ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2H-chromen-7-ol: This compound shares structural similarities but differs in the presence of a chromen ring instead of a morpholine ring.
1-(3-chlorophenyl)piperazine: Another heterocyclic amine with a piperazine ring, commonly used in pharmaceutical research.
The uniqueness of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
7467-25-6 |
|---|---|
Fórmula molecular |
C19H24ClNO3 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
4-ethyl-3-(4-methoxyphenyl)-2-phenylmorpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-3-20-13-14-23-19(21,16-7-5-4-6-8-16)18(20)15-9-11-17(22-2)12-10-15;/h4-12,18,21H,3,13-14H2,1-2H3;1H |
Clave InChI |
FXVALYVJFNHFGF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCOC(C1C2=CC=C(C=C2)OC)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009383.png)



![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)



![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)

![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)

